Mal-PEG2-Val-Cit-PABA is a specialized compound utilized primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound features several functional groups: a maleimide group that facilitates specific reactions with thiol groups on proteins, a polyethylene glycol spacer that enhances solubility and stability, valine and citrulline amino acids that form peptide bonds, and para-aminobenzoic acid, which serves as a linking agent. The structural composition of Mal-PEG2-Val-Cit-PABA allows for targeted drug delivery, making it a valuable component in therapeutic applications, particularly in oncology .
Mal-PEG2-Val-Cit-PABA exhibits significant biological activity due to its design for targeted drug delivery. The maleimide group allows for selective binding to proteins that may be overexpressed in certain cancers, facilitating more effective treatment with reduced side effects. The compound's ability to be cleaved by cathepsin B ensures that the therapeutic agent is released specifically within the target cells, enhancing its efficacy while minimizing systemic exposure .
The synthesis of Mal-PEG2-Val-Cit-PABA involves multiple steps:
Industrial production often utilizes automated systems for high-purity synthesis, followed by chromatography techniques for purification .
Mal-PEG2-Val-Cit-PABA is distinguished by its combination of functional groups that enhance solubility, stability, and specificity for target proteins. Its design allows for precise targeting and controlled release of therapeutic agents, making it particularly valuable in advanced drug delivery systems compared to other similar compounds .
Studies on Mal-PEG2-Val-Cit-PABA focus on its interactions with biological targets, particularly proteins overexpressed in cancer cells. Its ability to form stable thioether bonds allows for effective targeting and retention within cellular environments, leading to enhanced therapeutic outcomes. Research continues to explore its interactions with various enzymes and cellular pathways to optimize its use in ADC formulations .
Several compounds share similarities with Mal-PEG2-Val-Cit-PABA, each possessing unique features:
Compound Name | Key Features |
Stepwise Solid-Phase Peptide Synthesis StrategiesThe synthesis of Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid begins with the construction of the valine-citrulline dipeptide sequence using solid-phase peptide synthesis methodologies [4]. The fundamental approach employs the 9-fluorenylmethoxycarbonyl strategy on polystyrene-based resins, utilizing preloaded 9-fluorenylmethoxycarbonyl-para-aminobenzoic acid as the starting point [4]. This methodology provides superior control over peptide chain assembly while maintaining high purity throughout the synthesis process [8]. The stepwise assembly process involves sequential amino acid coupling reactions performed on a solid support system [4] [8]. The peptide synthesis initiates with the loading of 9-fluorenylmethoxycarbonyl-para-aminobenzoic acid onto 2-chlorotrityl chloride polystyrene resin through etherification reactions [4]. Standard 9-fluorenylmethoxycarbonyl chemistry procedures are then employed using protected amino acid derivatives including 9-fluorenylmethoxycarbonyl-L-lysine with epsilon-allyloxycarbonyl protection and allyloxycarbonyl-D-alanine [4]. The coupling reactions utilize 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N-hydroxybenzotriazole activation systems for efficient amide bond formation [4]. Due to the reduced nucleophilicity of the aniline nitrogen in para-aminobenzoic acid, extended coupling times are required for the first amino acid attachment, typically involving 60-second vortexing cycles repeated 88 times over extended periods [4]. Subsequent amino acid couplings follow standard conditions with 1-hour reaction times [4]. Ultra-Efficient Solid Phase Peptide Synthesis represents a revolutionary advancement in peptide manufacturing protocols, completely eliminating resin washing steps through in-situ quenching of excess activated amino acid monomers [12]. This methodology reduces waste production by up to 95% while maintaining synthesis yield and purity standards [12]. The process employs carbodiimide-promoted coupling methodology combined with controlled evaporation of excess deprotection base [12].
The deprotection process involves sequential treatment with 20% piperidine in N,N-dimethylformamide to remove 9-fluorenylmethoxycarbonyl protecting groups [4]. Final cleavage from the resin is accomplished using trifluoroacetic acid cocktails containing triisopropylsilane and water in ratios of 95:2.5:2.5 for 3-hour periods [15]. The resulting peptide-para-aminobenzoic acid constructs are then purified using reverse-phase high-performance liquid chromatography systems [15]. Polyethylene Glycol Spacer Incorporation TechniquesPolyethylene Glycol spacer incorporation into the Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid structure involves specialized conjugation methodologies that enhance compound solubility and reduce steric hindrance [10]. The two-unit polyethylene glycol chain provides optimal spacing between functional domains while maintaining biocompatibility [3] [10]. Discrete-length polyethylene glycol oligomers are preferred over polydisperse materials to ensure consistent product characteristics [13]. The incorporation process typically employs N-hydroxysuccinimide ester chemistry for amine-reactive conjugation reactions [10]. Polyethylene glycol spacers containing N-hydroxysuccinimide groups react specifically with lysine and N-terminal amino groups under physiological pH conditions ranging from 7.0 to 9.0 [10]. These reactions form stable amide bonds that resist hydrolytic degradation under normal storage conditions [10]. Heterobifunctional crosslinking reagents facilitate the attachment of polyethylene glycol spacers to peptide constructs through controlled chemical modification [10]. The selection of appropriate spacer arm lengths depends on the specific structural requirements and intended biological applications [10]. Polyethylene glycol units ranging from 2 to 24 ethylene glycol repeats have been successfully incorporated into bioconjugate systems [10].
The conjugation reactions require careful optimization of pH and buffer conditions to maximize efficiency while minimizing side reactions [10]. Phosphate buffered saline, Tris, and 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid buffers in the pH range of 7.0 to 7.5 provide optimal reaction environments [28]. The hydrophilic nature of polyethylene glycol spacers counterbalances hydrophobic drug payloads, preventing aggregation and improving pharmacokinetic properties [3]. Alternative synthesis approaches involve direct esterification methods carried out in organic solvents using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide activation [26]. These methods have demonstrated success with polyethylene glycol chains up to 20,000 daltons molecular weight for peptides containing up to 14 amino acid residues [26]. Liquid-phase synthesis protocols provide additional flexibility for incorporating longer polyethylene glycol chains while maintaining product quality [26]. Maleimide-Thiol Conjugation OptimizationMaleimide-thiol conjugation represents the critical bioconjugation step in Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid synthesis, forming stable thioether bonds through Michael addition reactions [1] [11]. The maleimide functional group specifically reacts with sulfhydryl groups on cysteine residues under mild physiological conditions, typically at pH values between 6.5 and 7.5 [6] [14]. This selectivity ensures precise conjugation while minimizing non-specific reactions with other amino acid residues [28]. Optimal conjugation conditions require careful control of pH, buffer composition, and reactant concentrations [14] [28]. Protein substrates should be dissolved at concentrations of 50 to 100 micromolar in suitable buffers including phosphate, Tris, or 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid at pH 7.0 to 7.5 [28]. Under these conditions, thiol groups maintain sufficient nucleophilicity to react selectively with maleimide groups while protein amines remain protonated and relatively unreactive [28]. The reaction kinetics can be modulated through strategic adjustment of buffer conditions and pH optimization [29]. Reducing buffer pH and ionic strength represents the most efficient approach to slow reaction rates without requiring chemical modifications to crosslinking reagents [29]. Phosphate buffered saline at 0.1× concentration dramatically increases gelation time while maintaining biocompatibility [29]. Lower polymer weight percentages, reduced buffer concentrations, and decreased pH values all contribute to slower gelation kinetics [29].
Disulfide bond reduction may be required prior to conjugation to expose free thiol groups for reaction [28]. A 10-fold molar excess of reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine effectively reduces disulfide bonds while maintaining protein integrity [28]. Tris(2-carboxyethyl)phosphine offers advantages over dithiothreitol as it does not require removal prior to maleimide conjugation reactions [28]. The conjugation process should be performed under oxygen-free environments to prevent thiol oxidation to disulfides [28]. All buffers require deoxygenation through vacuum application or inert gas bubbling, and reactions should be conducted under nitrogen or argon atmospheres [28]. Maleimide stock solutions are prepared at 1 to 10 millimolar concentrations in anhydrous dimethyl sulfoxide or N,N-dimethylformamide immediately prior to use [14]. Reaction monitoring employs reverse-phase high-performance liquid chromatography analysis to assess conjugation efficiency and product formation [15]. The conjugation typically achieves 78 to 89% yields when performed under optimized conditions with appropriate maleimide to peptide ratios [15]. Post-conjugation purification utilizes semi-preparative reverse-phase high-performance liquid chromatography with acetonitrile-water gradient systems containing 0.05% trifluoroacetic acid [15]. Purity Validation via High-Performance Liquid Chromatography and Mass SpectrometryPurity validation of Maleimide-Polyethylene Glycol-Valine-Citrulline-Para-Aminobenzoic Acid requires comprehensive analytical characterization using high-performance liquid chromatography and mass spectrometry techniques [15] [18]. Analytical reverse-phase high-performance liquid chromatography employs Carbon-12 columns with dimensions of 250 millimeters by 4.6 millimeters packed with 4 micrometer particles [15]. Mobile phase gradients utilize acetonitrile in water containing 0.05% trifluoroacetic acid, starting at 9% acetonitrile and ramping to 81% over 30 minutes [15]. High-performance liquid chromatography analysis confirms product purity exceeding 95% following preparative purification procedures [15]. Detection wavelengths of 220 nanometers provide optimal sensitivity for peptide-containing compounds, while UV scanning across multiple wavelengths enables comprehensive characterization [15] [21]. The analytical methodology demonstrates precision with relative standard deviations below 0.012% for retention times and 0.486% for peak areas [18]. Mass spectrometry confirmation utilizes matrix-assisted laser desorption ionization time-of-flight instrumentation with sinapic acid matrix systems [15]. Positive ionization mode provides optimal sensitivity for protonated molecular ion detection [15]. Alternative electrospray ionization mass spectrometry approaches offer complementary structural confirmation through high-resolution accurate mass measurements [16].
Size exclusion chromatography coupled with mass spectrometry provides orthogonal analytical validation for conjugate characterization [18]. This technique enables determination of drug-to-antibody ratios when applied to antibody-drug conjugate systems containing the linker [18] [21]. The methodology utilizes physiologically compatible buffer systems or denaturing solvents containing 50% acetonitrile, 49% water, and 1% formic acid [18]. Hydrophobic interaction chromatography represents an alternative analytical approach for evaluating drug loading distributions and conjugate homogeneity [31] [33]. This technique provides rapid screening capabilities for assessing product quality during early development phases [33]. The methodology demonstrates comparable drug-to-antibody ratio determinations across multiple analytical platforms [33]. Anion exchange chromatography offers unique capabilities for separating positional isomers that cannot be resolved through hydrophobic interaction chromatography [31]. This technique provides valuable complementary information for comprehensive conjugate characterization [31]. The established analytical toolbox including hydrophobic interaction chromatography, reverse-phase chromatography, anion exchange chromatography, and mass spectrometry enables rapid quality assessment of conjugate drug-to-antibody ratio profiles [31]. XLogP3 -0.7
Hydrogen Bond Acceptor Count 9
Hydrogen Bond Donor Count 6
Exact Mass 590.27002681 g/mol
Monoisotopic Mass 590.27002681 g/mol
Heavy Atom Count 42
Dates
Modify: 2024-08-10
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